(2-Amino-1-cyclohexylethyl)dimethylamine

Description

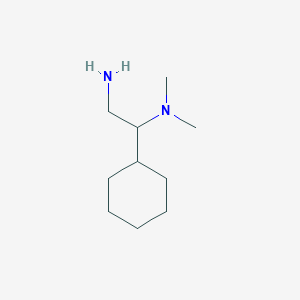

(2-Amino-1-cyclohexylethyl)dimethylamine is a secondary amine featuring a cyclohexyl substituent attached to an ethyl backbone, with dimethylamine groups at the terminal position. This compound is notable for its structural complexity, combining a bulky cyclohexyl moiety with the reactive dimethylamine functionality. It is primarily utilized in research settings, particularly in coordination chemistry and materials science, where its thermal stability and redox interactions with oxidizing anions are of interest .

Properties

IUPAC Name |

1-cyclohexyl-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJPJNCPKDEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-cyclohexylethyl)dimethylamine typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

- Cyclohexylamine + Formaldehyde + Dimethylamine → this compound

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7 and 9 to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and pH. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-1-cyclohexylethyl)dimethylamine undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

- Substitution : The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

- Oxidation : Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.

- Reduction : Lithium aluminum hydride, sodium borohydride; conducted in an inert atmosphere at low temperatures.

- Substitution : Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

- Oxidation : Amine oxides

- Reduction : Secondary amines

- Substitution : Substituted amines and derivatives

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

(2-Amino-1-cyclohexylethyl)dimethylamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules, making it valuable in drug discovery and development processes.

Case Study: Synthesis of PRMT Inhibitors

Research has demonstrated the use of this compound in synthesizing selective inhibitors for protein arginine methyltransferases (PRMTs). These inhibitors are significant in treating various cancers due to their role in epigenetic regulation. The compound's ability to replace less stable moieties without loss of potency highlights its utility in medicinal chemistry .

Biochemical Research

Role in Proteomics

In proteomics, this compound is utilized as a biochemical reagent for labeling and modifying proteins. Its reactivity with amino acids allows researchers to study protein interactions and modifications, providing insights into cellular functions and disease mechanisms .

NMR Studies

The compound has been analyzed using nuclear magnetic resonance (NMR) techniques to elucidate its structure and interactions at a molecular level. Detailed studies employing 1H and 13C NMR have facilitated the understanding of how this compound behaves in different environments, which is essential for its application in drug formulation .

Industrial Applications

Chemical Manufacturing

this compound is also employed in the production of specialty chemicals. Its properties make it suitable for synthesizing surfactants, emulsifiers, and other industrial chemicals that require specific functional groups for enhanced performance.

Data Table: Applications Overview

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis | Facilitates the creation of biologically active compounds |

| Biochemical Research | Reagent in proteomics | Enhances understanding of protein interactions |

| Chemical Manufacturing | Production of specialty chemicals | Improves efficiency and performance of industrial products |

Mechanism of Action

The mechanism of action of (2-Amino-1-cyclohexylethyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclohexyl group provides steric hindrance, while the dimethylamine groups contribute to the compound’s basicity and nucleophilicity. These properties enable the compound to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

Key Findings from Thermal Analysis:

- Thermal Decomposition in Inert Atmosphere: (2-Amino-1-cyclohexylethyl)dimethylamine (compound 1a) decomposes at 348–365°C under helium, releasing dimethylamine (m/z = 58–59) and water as primary byproducts . Comparable compounds, such as polyoxometalate derivatives with similar amine ligands (compound 1b), exhibit analogous decomposition profiles but differ in redox reactivity due to variations in crystal structures .

Table 1: Thermal Decomposition Data

| Compound | Decomposition Temp. (Inert) | Decomposition Temp. (Air) | Major Byproducts |

|---|---|---|---|

| This compound | 348–365°C | 300–365°C (exothermic) | Dimethylamine, H₂O |

| Diisopropylamine | 280–320°C | 290–330°C (exothermic) | Propene, NH₃ |

| N,N-Diethylmonoethanolamine | 200–250°C | 220–260°C (exothermic) | Ethanol, ethylene oxide |

Reactivity and Compatibility

- Redox Interactions: The compound’s dimethylamine group participates in redox reactions with oxidizing anions (e.g., polytungstates), a behavior shared with other amines like N,N-diisopropyl-β-aminoethane thiol. However, the cyclohexyl group reduces the overall redox exothermicity compared to aliphatic analogs due to steric hindrance .

- Chemical Incompatibilities : Like dimethylamine derivatives, it is incompatible with strong acids, halogens, and oxidizing agents (e.g., perchlorates, nitrates). However, its cyclohexyl substituent enhances stability against galvanized metals compared to simpler dimethylamines, which corrode aluminum and copper .

Biological Activity

(2-Amino-1-cyclohexylethyl)dimethylamine, a tertiary amine, has garnered attention in medicinal chemistry due to its structural properties and potential biological activity. This compound features a cyclohexyl group bonded to an aminoethyl chain, with two methyl groups attached to the nitrogen atom, contributing to its basicity and reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 170.3 g/mol .

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Compounds structurally similar to this compound have been shown to modulate neurotransmitter release and receptor activity, particularly in the context of the central nervous system . The compound's ability to interact with various biological targets suggests potential therapeutic applications.

Key Biological Activities

-

Neurotransmitter Modulation :

- Similar compounds have demonstrated effects on neurotransmitter systems, particularly in enhancing or inhibiting the release of neurotransmitters such as dopamine and norepinephrine .

- The structural features of this compound may influence its binding affinity and efficacy at neurotransmitter receptors.

-

Binding Affinity Studies :

- Interaction studies indicate that the compound has significant binding affinities for specific receptor sites, which is crucial for understanding its pharmacological profile .

- Research indicates that modifications in the cyclohexyl group can significantly affect potency, highlighting the importance of steric and electronic properties in drug design .

Table 1: Comparative Binding Affinities

| Compound Name | IC50 (nM) | Notable Effects |

|---|---|---|

| This compound | TBD | Potential neurotransmitter modulator |

| N,N-Dimethylcyclohexylamine | TBD | Solvent and reagent |

| (1-Amino-2-methylpropyl)dimethylamine | TBD | Exhibits stimulant properties |

| N,N-Dimethylbenzylamine | TBD | Used in pharmaceuticals |

Note: TBD indicates that specific IC50 values need further investigation or are currently unpublished.

Case Study: Neurotransmitter Release Modulation

In a study examining the effects of this compound on neurotransmitter release, researchers found that the compound enhanced dopamine release in neuronal cultures. This effect was attributed to its ability to increase intracellular calcium levels, which is critical for neurotransmitter vesicle fusion and release .

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in treating conditions related to neurotransmitter dysregulation, such as:

- Depression : By modulating serotonin and dopamine levels.

- Anxiety Disorders : Through effects on norepinephrine pathways.

- Cognitive Disorders : Enhancing synaptic plasticity via neurotransmitter modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.